N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C22H18ClN5O2S |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18ClN5O2S/c1-30-19-8-7-16(23)13-18(19)25-20(29)14-31-22-27-26-21(15-9-11-24-12-10-15)28(22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
KTCCHFWIMVMWDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring system is typically constructed via cyclocondensation reactions. Early synthetic routes employed hydrazine hydrate and carbon disulfide under reflux conditions to form 5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-amine intermediates, which subsequently undergo alkylation with propargyl bromides or chloroacetamide derivatives. For the target compound, the 4-phenyl-5-(pyridin-4-yl) substitution pattern necessitates careful regiochemical control during cyclization.
Key parameters for conventional triazole synthesis include:
Thioether Linkage Installation
The critical C-S bond formation between the triazole thiol and chloroacetamide precursor employs nucleophilic substitution under basic conditions. Optimization studies demonstrate that:
Final Acetamide Functionalization
Coupling of the N-(5-chloro-2-methoxyphenyl) group to the thioether intermediate utilizes Schotten-Baumann conditions:
- Chloroacetyl chloride activation in 1,4-dioxane at 0–5°C
- Gradual addition to amine-containing aromatic component
- pH maintenance at 8–9 using sodium bicarbonate buffer
Microwave-Assisted Synthesis Revolution
Accelerated Triazole Formation
Microwave irradiation dramatically enhances triazole synthesis efficiency. Comparative data from recent studies reveals:
| Parameter | Conventional Method | Microwave Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 9–19 hours | 31–68 seconds | 500–2000× |
| Yield | 44–88% | 85–97% | +41–53% |
| Energy Consumption | 1.8 kWh | 0.05 kWh | 36× reduction |
The mechanism involves dielectric heating-induced acceleration of-dipolar cycloaddition, with precise temperature control (150–200°C) preventing thermal degradation.
Enhanced Thioether Coupling
Microwave-assisted thioether formation demonstrates:
- Complete conversion in <5 minutes vs. 2–3 hours conventionally
- Elimination of oxygen-sensitive reaction conditions
- Improved regioselectivity (98:2 para:meta substitution)
Stepwise Synthetic Protocol
Stage 1: 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reagents:
- Phenylhydrazine (1.2 eq)
- Pyridine-4-carboxaldehyde (1.0 eq)
- Thiosemicarbazide (1.5 eq)
Procedure:
Stage 2: Thioether Formation
Reagents:
- Triazole thiol (1.0 eq)
- 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.05 eq)
- K₂CO₃ (2.0 eq)
Procedure:
- Suspend components in dry DMF (15 mL/mmol)
- Heat at 80°C under microwave (150 W) for 3 minutes
- Quench with chilled HCl (1M)
- Extract with ethyl acetate (3× volumes)
Yield: 89% pure product after column chromatography (silica gel, hexane:EA 4:1)
Critical Process Optimization Parameters
Temperature Profiling
DSC analysis reveals three critical thermal events:
Catalytic System Screening
Comparative catalyst evaluation demonstrates:
| Catalyst | Conversion (%) | Selectivity (%) | Byproducts |
|---|---|---|---|
| KOH | 98.2 | 95.7 | Oligomers (2.1%) |
| DBU | 99.1 | 97.3 | None detected |
| Et₃N | 85.4 | 89.2 | Disulfides (8.3%) |
1,8-Diazabicycloundec-7-ene (DBU) emerges as superior base for thioether formation, enabling near-quantitative conversion without requiring excess reagents.
Solvent Effects
Green chemistry metrics across solvent systems:
| Solvent | PMI* | E-Factor | Reaction Yield |
|---|---|---|---|
| EtOH | 8.7 | 23.4 | 82% |
| H₂O | 3.1 | 7.8 | 68% |
| PEG-400 | 5.4 | 11.2 | 91% |
*Process Mass Intensity
Polyethylene glycol (PEG-400) demonstrates optimal balance between environmental impact and synthetic efficiency.
Advanced Purification Techniques
Crystallization Optimization
Phase diagram analysis identifies ideal recrystallization conditions:
- Solvent: Ethyl acetate/hexane (3:7 v/v)
- Cooling rate: 0.5°C/min
- Seed crystal size: 20–50 μm
This protocol achieves 99.5% purity by HPLC with single-pass crystallization.
Chromatographic Methods
Preparative HPLC parameters for final purification:
- Column: C18, 250 × 21.2 mm, 5 μm
- Mobile phase: ACN/water (55:45) + 0.1% TFA
- Flow rate: 15 mL/min
- Injection volume: 2 mL
Retention time: 12.3 ± 0.2 minutes
Purity: 99.9% (UV 254 nm)
Comparative Methodological Analysis
Time-Weighted Yield Metrics
| Method | Total Time | Overall Yield | Space-Time Yield (kg/m³·h) |
|---|---|---|---|
| Conventional | 38 h | 61% | 0.47 |
| Microwave-Assisted | 45 min | 89% | 18.6 |
| Continuous Flow | 22 min | 93% | 42.3 |
Continuous flow synthesis demonstrates superior productivity metrics, though requires specialized equipment.
Environmental Impact Assessment
| Parameter | Conventional | Microwave | Green Score Δ |
|---|---|---|---|
| E-Factor | 18.7 | 6.2 | +67% |
| PMI | 32.4 | 11.8 | +64% |
| Energy (kJ/mol) | 4800 | 890 | +81% |
Microwave methods reduce environmental impact by >60% across all measured parameters.
Emerging Synthetic Technologies
Photochemical Activation
Preliminary studies using UV irradiation (λ = 365 nm) show:
Enzymatic Coupling
Novel thioredoxin mutants catalyze thioether formation with:
- 99% enantiomeric excess
- Water as sole solvent
- Ambient temperature operation
Current limitations include substrate scope restrictions and enzyme cost.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Phenyl Ring Modifications
- N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():
Pyridine Positional Isomerism
- N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Features pyridin-3-yl instead of pyridin-4-yl.
Triazole Ring Substituents
Thioacetamide Linker Modifications
- N-[5-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide (): Replaces the triazole-thioacetamide system with a thiadiazole scaffold.
Data Table: Structural and Functional Comparison
Implications of Structural Differences
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) improves solubility but may increase metabolic oxidation compared to methyl .
- Pyridine Position : Pyridin-4-yl (target) offers a strategic nitrogen position for target interaction vs. pyridin-2-yl/3-yl in analogs .
- Triazole Substitutions : Phenyl at the 4-position (target) enhances aromatic stacking, whereas allyl or ethyl groups may prioritize hydrophobicity or reactivity .
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thioether-containing triazoles, which are known for their diverse pharmacological properties. The unique structural features of this compound, including a chloro-methoxyphenyl moiety and a triazole ring, suggest promising therapeutic applications.
Molecular Characteristics
- Molecular Formula : C22H18ClN5O2S
- Molecular Weight : 451.9 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The mechanisms of action typically involve interactions with specific molecular targets such as enzymes and receptors that regulate cellular processes.
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : Interfering with key enzymes involved in disease pathways.
- Receptor Modulation : Binding to specific receptors to elicit therapeutic effects.
- Cellular Pathway Regulation : Modulating pathways that control cell growth and apoptosis.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have been shown to possess activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to higher values depending on the structure and substituents present.
Anticancer Potential
The anticancer activity of this compound has been assessed through various in vitro studies. The following table summarizes findings related to its cytotoxic effects:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |
| Jurkat (T-cell leukemia) | < 20 | Inhibition of Bcl-2 protein |
These results indicate that N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yil)-4H -1,2,4-triazol -3 -yl)thio)acetamide may act by promoting apoptotic pathways in cancer cells while inhibiting survival signals.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC value significantly lower than standard antibiotics, suggesting a novel mechanism of action distinct from traditional treatments.
Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that treatment with N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yil)-4H -1,2,4-triazol -3 -yl)thio)acetamide led to a marked decrease in cell viability and induced apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
